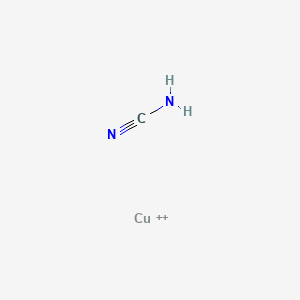
Copper cyanamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper cyanamidate is an inorganic compound that features a copper ion coordinated with cyanamide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper cyanamidate can be synthesized through the reaction of copper salts with cyanamide. One common method involves the reaction of copper(II) sulfate with cyanamide in an aqueous solution, resulting in the formation of this compound and ammonium sulfate as a byproduct. The reaction is typically carried out under controlled pH conditions to ensure the complete conversion of reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to laboratory synthesis. Industrial processes would likely focus on optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Copper cyanamidate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxide and nitrogen-containing byproducts.
Reduction: Reduction reactions can convert this compound to copper metal and release cyanamide.
Substitution: The cyanamide ligands in this compound can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are typically used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products:
Oxidation: Copper oxide and nitrogen oxides.
Reduction: Copper metal and free cyanamide.
Substitution: Copper complexes with new ligands and free cyanamide.
Scientific Research Applications
Copper cyanamidate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyanation and C-H activation processes.
Biology: this compound’s antimicrobial properties make it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Mechanism of Action
The mechanism of action of copper cyanamidate involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper ion acts as a Lewis acid, activating substrates for nucleophilic attack or facilitating electron transfer processes. The cyanamide ligands can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Copper(II) cyanurate: Another copper-cyanamide complex with different coordination geometry and properties.
Copper(II) cyanide: A compound with similar cyanide ligands but different reactivity and applications.
Copper(II) acetate: A copper complex with acetate ligands, used in various catalytic and industrial processes.
Uniqueness: Copper cyanamidate is unique due to its specific coordination environment and the presence of cyanamide ligands, which impart distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential use in various fields make it a compound of significant interest.
Properties
CAS No. |
20654-09-5 |
|---|---|
Molecular Formula |
CH2CuN2+2 |
Molecular Weight |
105.59 g/mol |
IUPAC Name |
copper;cyanamide |
InChI |
InChI=1S/CH2N2.Cu/c2-1-3;/h2H2;/q;+2 |
InChI Key |
LGVWTVVZCINVCM-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


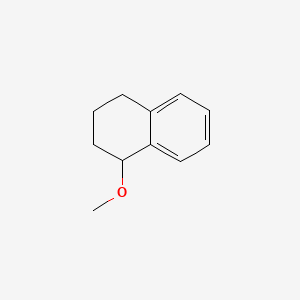
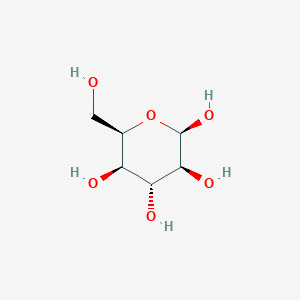
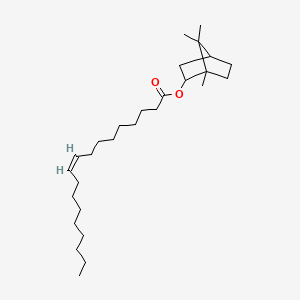

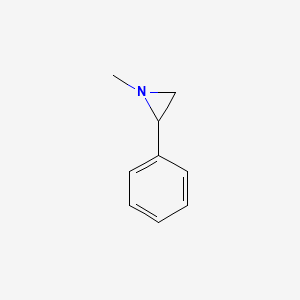
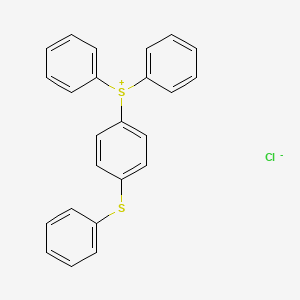
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
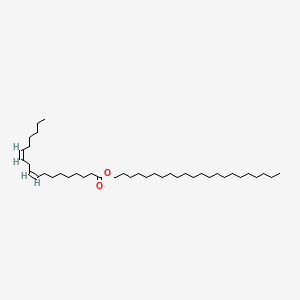
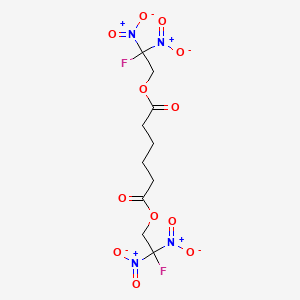


![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
